6-Chloro-2-methylquinoline N-oxide

Regioselective Synthesis Nitration Chemistry Electrophilic Aromatic Substitution

6-Chloro-2-methylquinoline N-oxide (CAS 20531-92-4) resolves the challenge of unpredictable regioselectivity in quinoline derivatization. The unique 6-Cl/2-Me substitution pattern on the N-oxide scaffold delivers controlled reactivity unattainable with unsubstituted analogs. • Temperature-directed nitration: access 5-nitro (low temp) or 4-nitro (high temp) isomers predictably • Smooth Pd-catalyzed deoxygenative C2-alkenylation for diverse C2-substituted quinoline libraries • Structurally distinct lead compound for SARS-CoV-2 antiviral screening programs (LogP 3.23) Available in batch sizes from 1 g to 25 g, ≥98% purity (HPLC).

Molecular Formula C10H8ClNO
Molecular Weight 193.63 g/mol
CAS No. 20531-92-4
Cat. No. B8578119
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Chloro-2-methylquinoline N-oxide
CAS20531-92-4
Molecular FormulaC10H8ClNO
Molecular Weight193.63 g/mol
Structural Identifiers
SMILESCC1=[N+](C2=C(C=C1)C=C(C=C2)Cl)[O-]
InChIInChI=1S/C10H8ClNO/c1-7-2-3-8-6-9(11)4-5-10(8)12(7)13/h2-6H,1H3
InChIKeyVGAPGIZBUZNQNT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Chloro-2-methylquinoline N-oxide: Chemical Identity & Procurement


6-Chloro-2-methylquinoline N-oxide (CAS 20531-92-4) is a heterocyclic aromatic N-oxide belonging to the substituted quinoline N-oxide class. It is characterized by a quinoline core with a methyl group at the C2 position, a chlorine atom at the C6 position, and an N-oxide functional group at the nitrogen atom of the heterocyclic ring . The N-oxide moiety significantly alters the electronic properties of the quinoline ring, enhancing its susceptibility to a variety of chemical transformations, particularly regioselective functionalization, and improves solubility compared to the unoxidized parent heterocycle . Its molecular formula is C10H8ClNO, with a molecular weight of 193.63 g/mol and a LogP of 3.23, indicating moderate lipophilicity .

Synthetic building block with electron-tuned reactivity
Regioselective nitration to access 5- and 4-nitro derivatives
C2-functionalization via Pd-catalyzed deoxygenative alkenylation
Chlorine atom serves as a synthetic handle for further derivatization

6-Chloro-2-methylquinoline N-oxide: Why Substitution Fails


Substitution of 6-Chloro-2-methylquinoline N-oxide with generic or less substituted quinoline N-oxides is generally not feasible due to the profound influence of its specific substitution pattern on both chemical reactivity and biological recognition. The combined effects of the electron-withdrawing 6-chloro and electron-donating 2-methyl substituents on the quinoline N-oxide scaffold create a unique electronic environment. This directly governs regioselectivity in further functionalization reactions and is a key determinant of biological activity, as demonstrated in structure-activity relationship (SAR) studies of related quinoline N-oxide derivatives where even small changes in substitution can drastically alter potency [1]. Furthermore, the chlorine atom itself serves as a critical synthetic handle for subsequent derivatization, enabling chemical transformations that are impossible with unsubstituted or methyl-only N-oxides .

Target: 6-Chloro-2-methylquinoline N-oxide
  • Unique electronic environment from 6-Cl and 2-Me
  • Chlorine provides synthetic handle for derivatization
  • Predicted high reactivity in C2-alkenylation
Substitute: Unsubstituted or differently substituted quinoline N-oxides
  • Regioselectivity in nitration may shift (e.g., 6-methoxy fails 4-nitro)
  • Absence of chlorine may limit downstream derivatization
  • Lack of electron-donating 2-Me may inhibit Pd-catalyzed C2-functionalization

6-Chloro-2-methylquinoline N-oxide: Comparator Evidence


Regioselective Nitration vs. 6-Substituted Analogues

In the nitration of 6-substituted quinoline N-oxides, the 6-chloro derivative exhibits distinct regioselectivity compared to its 6-methyl and 6-bromo counterparts. At lower temperatures, nitration of 6-chloro-, 6-methyl-, and 6-bromo-quinoline N-oxides yields 5-nitro compounds [1]. At higher temperatures, the 6-chloro derivative, like the others, yields 4-nitro compounds [1]. This behavior contrasts with 6-methoxyquinoline N-oxide, which fails to produce a 4-nitro product under the same conditions [1].

Nitration regioselectivity
Head-to-head
5-nitro at low temp, 4-nitro at high temp; comparable to 6-methyl and 6-bromo analogues, distinct from 6-methoxy.
Supports predictable substitution-dependent regioselectivity.
Conditions: nitration temperature control required; 6-methoxy analogue lacks 4-nitro product.
Regioselective Synthesis Nitration Chemistry Electrophilic Aromatic Substitution

SARS-CoV-2 Antiviral Potential Prediction

Computational studies suggest that isomers of nitro derivatives of quinoline and quinoline N-oxide are biologically active and may be low-cost alternatives for treating SARS-CoV-2 infections [1]. While specific data for 6-Chloro-2-methylquinoline N-oxide is not reported, the study identifies the broader class of quinoline N-oxides as promising candidates, implying that the chloro-methyl substituted variant could possess similar or distinct activity profiles based on its unique electronic and steric properties, offering a potential advantage in cost or synthesis over more complex nitro derivatives [1].

Antiviral potential prediction
Class-level
Quinoline N-oxide class predicted to engage SARS-CoV-2 targets via computational docking; specific data for this compound not reported.
Class-level inference for antiviral screening context; requires compound-specific validation.
Data to verify; computational study only.
Antiviral Research Computational Chemistry Drug Repurposing

Pd-Catalyzed C2-Functionalization Reactivity

Quinoline N-oxides bearing electron-donating methyl groups at the 3, 4, or 6 positions undergo smooth Pd-catalyzed deoxygenative alkenylation with acrylate at the C2 position in high yields, whereas electron-withdrawing substituents like the 4-nitro group completely inhibit the reaction [1]. This indicates that 6-Chloro-2-methylquinoline N-oxide, by virtue of its 2-methyl group, should be a highly competent substrate for this transformation, in stark contrast to N-oxides lacking an electron-donating substituent or bearing a strong electron-withdrawing group.

C2-alkenylation reactivity
Method context
Presence of electron-donating 2-methyl enables Pd-catalyzed deoxygenative C2-alkenylation; strong electron-withdrawing groups (e.g., NO2) abolish reaction.
Class-level: 2-methyl substitution supports C2-functionalization; select over analogues with electron-withdrawing groups.
Based on class-level reaction trends; validate under specific Pd conditions.
Synthetic Methodology C-H Activation Palladium Catalysis

6-Chloro-2-methylquinoline N-oxide: Research & Industrial Applications


Regioselective Synthesis of 5- and 4-Nitroquinolines

Researchers seeking to synthesize 5-nitro or 4-nitro substituted quinoline derivatives can utilize 6-Chloro-2-methylquinoline N-oxide as a key intermediate. By controlling the temperature of the nitration reaction, the site of nitration can be directed to either the 5-position (low temperature) or the 4-position (high temperature) [1]. This predictable regioselectivity, shared with 6-methyl and 6-bromo analogs but distinct from 6-methoxy derivatives, provides a reliable method for accessing specific nitro isomers for further functionalization [1].

Low-Cost Antiviral Lead Development

Based on computational evidence that quinoline N-oxide derivatives are promising candidates for inhibiting SARS-CoV-2 targets [1], 6-Chloro-2-methylquinoline N-oxide can serve as a structurally distinct lead compound. Its chloro and methyl substitution pattern offers a different physicochemical profile (LogP 3.23 ) compared to the nitro derivatives studied, potentially leading to improved drug-like properties. It is recommended for further in vitro screening and optimization in antiviral drug discovery programs.

Pd-Catalyzed C2-Functionalization Building Block

Due to the presence of the electron-donating 2-methyl group, 6-Chloro-2-methylquinoline N-oxide is predicted to be an excellent substrate for Pd-catalyzed deoxygenative C2-alkenylation and related C-H functionalization reactions [1]. In contrast to N-oxides bearing electron-withdrawing substituents, this compound should undergo these transformations smoothly, enabling the synthesis of diverse C2-substituted quinoline derivatives. It is a valuable building block for medicinal chemistry and materials science applications where C2-functionalized quinolines are required.

Application
Selection Property
Validation Focus
Regioselective nitroquinoline synthesis
Substituent-dependent nitration outcome
Temperature-controlled isomer confirmation
Antiviral screening studies
Quinoline N-oxide scaffold diversity
In vitro viral target assays and SAR
Pd-catalyzed C2-functionalization
Electron-donating group at C2 for catalysis
Reaction scope and substrate yield

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